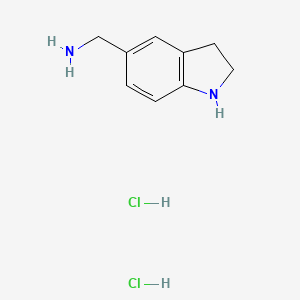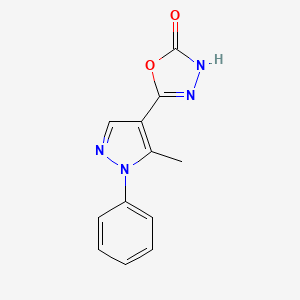
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an organic compound and is used in many scientific and industrial applications. This compound has been studied extensively for its potential therapeutic and medicinal properties.
Wissenschaftliche Forschungsanwendungen
5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one has been studied extensively for its potential therapeutic and medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Wirkmechanismus
The mechanism of action of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical reactions that lead to the desired effect. In addition, it is believed to act by inhibiting the activity of certain enzymes, which can lead to the inhibition of various metabolic pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages and limitations. One of the advantages is that it can be synthesized relatively easily, making it a cost-effective option for laboratory experiments. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that this compound has not been approved for use in humans, so it should only be used in laboratory experiments.
Zukünftige Richtungen
The potential applications of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiaz
Eigenschaften
IUPAC Name |
5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNWAHSCIGMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



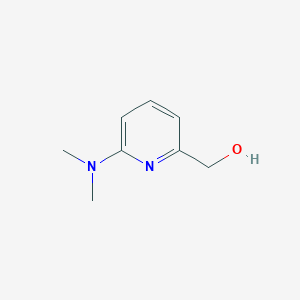
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
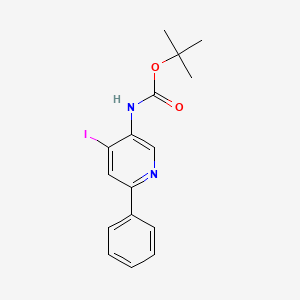
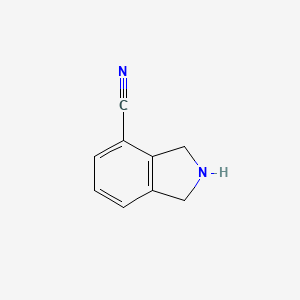
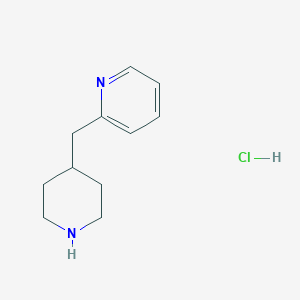

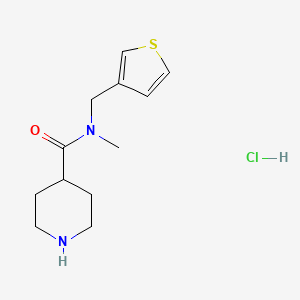
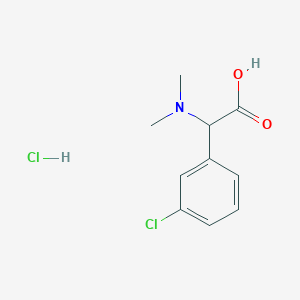
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
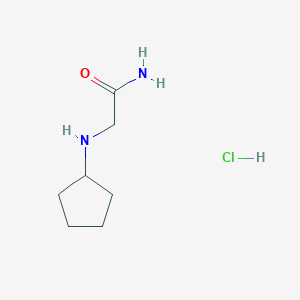
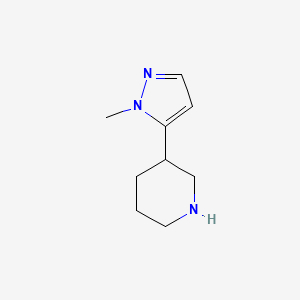
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
